![molecular formula C20H18N4O3 B2702152 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1448139-20-5](/img/structure/B2702152.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Oxidizing Agents
Poly(methyl methacrylate) Supported Cr(VI) Reagents
Research by Abraham et al. (1996) explores divinyl benzene and other cross-linked poly(methyl methacrylate)-supported pyrazolinium chromate as oxidizing agents for alcohols. These reagents demonstrate selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, showcasing the utility of polymer-supported reagents in organic synthesis for their simplicity, filterability, and regenerability (Abraham, Rajan, & Sreekumar, 1996).
Synthetic Chemistry
Facile One-Pot Syntheses of Polyfunctional Pyrazolyl Substituted Pyridines
Latif et al. (2003) describe a one-pot synthesis method for creating novel polyfunctional pyrazolyl-substituted pyridines. This research highlights the versatility of pyrazolyl compounds in synthesizing complex heterocyclic structures, which could be related to the synthesis and functionalization of the compound (Latif, Rady, & Döupp, 2003).
Computational Chemistry and Microwave-Assisted Synthesis
Microwave-Assisted Synthesis of Novel 5-Aminouracil-Based Compound
Fahim et al. (2019) demonstrate the microwave-assisted synthesis of a novel pyrazole ring compound, with computational studies elucidating the reaction's regioselectivity. This example underscores the significance of computational chemistry in understanding reaction mechanisms and optimizing synthetic pathways (Fahim, Shalaby, & Ibrahim, 2019).
Antimicrobial Assessment of Heterocyclic Compounds
Thiosemicarbazide Derivatives in Synthesis of Heterocyclic Compounds
Elmagd et al. (2017) used 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide as a precursor for synthesizing various heterocyclic ring systems with assessed antimicrobial activity. This study illustrates the potential of pyrazolyl and related compounds in the development of new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(4-2-15-1-3-18-19(13-15)27-14-26-18)22-10-12-24-11-7-17(23-24)16-5-8-21-9-6-16/h1-9,11,13H,10,12,14H2,(H,22,25)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKWEUDSCUEKDG-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide |
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